2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane
Overview
Description
2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group substituted with tert-butyl and methyl groups. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane typically involves the reaction of 4-tert-butyl-2-methylphenol with an epoxide precursor under basic conditions. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with the epoxide precursor to form the desired oxirane compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while nucleophilic substitution can produce a variety of substituted phenoxy derivatives .
Scientific Research Applications
2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane involves its reactivity with nucleophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical and biochemical applications, where the compound acts as an electrophile, reacting with nucleophilic sites on enzymes, proteins, or other molecules .
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-methylphenol: This compound is structurally similar but lacks the oxirane ring.
4-tert-Butyl-2,6-dimethylphenol: Another similar compound, used in the synthesis of various organic compounds.
Uniqueness
2-[(4-Tert-butyl-2-methylphenoxy)methyl]oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and biochemical research, where its reactivity can be harnessed for specific applications .
Properties
IUPAC Name |
2-[(4-tert-butyl-2-methylphenoxy)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10-7-11(14(2,3)4)5-6-13(10)16-9-12-8-15-12/h5-7,12H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWGWDOYOVEYOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCC2CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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